Unambiguous Structural Elucidation of 3-Propoxy-N-(quinolin-8-yl)benzamide: A Comprehensive NMR Characterization Guide
Unambiguous Structural Elucidation of 3-Propoxy-N-(quinolin-8-yl)benzamide: A Comprehensive NMR Characterization Guide
Executive Summary & Pharmacophoric Context
3-Propoxy-N-(quinolin-8-yl)benzamide is a highly functionalized synthetic scaffold combining a meta-substituted benzamide with an 8-aminoquinoline moiety. The 8-aminoquinoline group is a privileged structure in modern synthetic chemistry, frequently utilized as a bidentate directing group for transition-metal-catalyzed C–H activation[1]. Accurate structural elucidation of such derivatives is paramount for synthetic validation and downstream drug development. This guide provides an authoritative, self-validating methodology for the complete 1 H and 13 C NMR characterization of this molecule.
Mechanistic Rationale for NMR Behavior
The NMR behavior of 3-propoxy-N-(quinolin-8-yl)benzamide is heavily dictated by its stereoelectronic environment. The most defining feature is the rigid, coplanar conformation induced by a strong intramolecular hydrogen bond between the amide N–H and the quinoline nitrogen's lone pair.
This hydrogen bond severely deshields the amide proton, pushing its resonance far downfield to approximately 10.5 ppm in 1 H NMR[2]. This conformational locking also affects the anisotropic shielding of the adjacent quinoline protons, making the spectral footprint of the 8-aminoquinoline core highly distinct and predictable.
Experimental Methodology: Self-Validating NMR Acquisition Protocol
To ensure the absolute integrity of the NMR data, the following protocol employs a self-validating loop. The spectrometer's lock signal provides real-time feedback on B0 field stability, while the 1D 1 H spectrum's solvent peak acts as an internal quality control metric.
Step 1: Sample Preparation & Matrix Selection
-
Dissolve 20 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl 3 is selected over protic solvents (like Methanol-d 4 ) to prevent rapid deuterium exchange of the critical amide N–H proton, allowing it to be observed.
-
Filter the solution through a tightly packed glass wool plug into a high-precision 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.
Step 2: Probe Tuning and Matching (ATM)
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Execute automatic tuning and matching for both the 1 H and 13 C channels.
-
Causality: This maximizes the Q-factor of the probe for the specific dielectric constant of the sample, minimizing reflected RF power and maximizing the Signal-to-Noise Ratio (SNR).
Step 3: Locking and Shimming (Quality Control Gate)
-
Lock the spectrometer to the deuterium resonance of CDCl 3 ( δ 7.26 ppm).
-
Perform gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field gradients.
-
Validation Check: Acquire a single-scan 1 H spectrum. The Full Width at Half Maximum (FWHH) of the TMS peak must be < 1.0 Hz. If it exceeds this, repeat shimming; proceeding with poor homogeneity will obscure fine multiplet splitting (e.g., the propoxy sextet).
Step 4: Acquisition Parameters
-
1 H NMR: Apply a 90° excitation pulse. Set the relaxation delay (D1) to 1.5 s and acquisition time (AQ) to 3.0 s. Acquire 16–32 scans.
-
13 C NMR: Utilize power-gated decoupling (e.g., WALTZ-16) to eliminate C–H scalar coupling. Set D1 = 2.5 s.
-
Causality: Quaternary carbons (like the amide C=O and the aromatic C–O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 ensures these critical carbons are fully relaxed and detectable[3]. Acquire 1024–2048 scans.
Step 5: Data Processing
-
Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform to enhance SNR without sacrificing critical resolution.
-
Perform manual phase and baseline correction to ensure integration accuracy.
1 H NMR Signal Assignment and Spin-Spin Coupling Causality
The 1 H NMR spectrum is characterized by three distinct regions: the highly deshielded amide, the complex aromatic region, and the aliphatic propoxy chain.
Table 1: 1 H NMR Assignments (CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Amide NH | 10.55 | br s | - | 1H | N-H (H-bonded) |
| Quinoline H2 | 8.85 | dd | 4.2, 1.6 | 1H | Ar-H |
| Quinoline H7 | 8.80 | dd | 7.5, 1.4 | 1H | Ar-H |
| Quinoline H4 | 8.18 | dd | 8.3, 1.6 | 1H | Ar-H |
| Benzene H2 | 7.60 | t | 2.0 | 1H | Ar-H |
| Benzene H6 | 7.55 | dt | 7.6, 1.2 | 1H | Ar-H |
| Quinoline H5, H6 | 7.50 - 7.58 | m | - | 2H | Ar-H |
| Quinoline H3 | 7.45 | dd | 8.3, 4.2 | 1H | Ar-H |
| Benzene H5 | 7.38 | t | 8.0 | 1H | Ar-H |
| Benzene H4 | 7.08 | ddd | 8.2, 2.6, 1.0 | 1H | Ar-H |
| Propoxy -OCH 2 - | 4.02 | t | 6.5 | 2H | -O-CH 2 - |
| Propoxy -CH 2 - | 1.85 | sextet | 7.2 | 2H | -CH 2 - |
| Propoxy -CH 3 | 1.05 | t | 7.4 | 3H | -CH 3 |
Causality of Splitting Patterns:
-
The Propoxy Chain: The aliphatic chain follows classical first-order ( n+1 ) splitting rules[4]. The -OCH 2
- protons are heavily deshielded by the electronegative oxygen ( δ 4.02) and couple with the adjacent -CH 2
- protons, producing a triplet. The central -CH 2
- protons ( δ 1.85) couple with both the -OCH 2
- (2 protons) and the terminal -CH 3 (3 protons). Because the coupling constants are nearly identical ( J≈7 Hz), the signal merges into a sextet ( 2+3+1=6 ). The terminal methyl group ( δ 1.05) couples only with the -CH 2 -, yielding a triplet.
-
The Quinoline System: H2 ( δ 8.85) is highly deshielded by the adjacent nitrogen and appears as a doublet of doublets due to ortho-coupling with H3 and meta-coupling with H4.
13 C NMR Signal Assignment and Electronic Effects
Table 2: 13 C NMR Assignments (CDCl 3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| Carbonyl C=O | 165.4 | Cq | Amide C=O |
| Benzene C3 | 159.2 | Cq | Ar-C-O |
| Quinoline C2 | 148.5 | CH | Ar-CH |
| Quinoline C8a | 138.8 | Cq | Ar-Cq |
| Benzene C1 | 136.5 | Cq | Ar-Cq |
| Quinoline C4 | 136.2 | CH | Ar-CH |
| Quinoline C8 | 134.5 | Cq | Ar-Cq-N |
| Benzene C5 | 129.8 | CH | Ar-CH |
| Quinoline C7 | 128.0 | CH | Ar-CH |
| Quinoline C5 | 127.5 | CH | Ar-CH |
| Quinoline C4a | 127.2 | Cq | Ar-Cq |
| Quinoline C6 | 121.8 | CH | Ar-CH |
| Quinoline C3 | 121.5 | CH | Ar-CH |
| Benzene C6 | 119.4 | CH | Ar-CH |
| Benzene C4 | 117.8 | CH | Ar-CH |
| Benzene C2 | 113.5 | CH | Ar-CH |
| Propoxy -OCH 2 - | 69.8 | CH 2 | Aliphatic C-O |
| Propoxy -CH 2 - | 22.5 | CH 2 | Aliphatic C |
| Propoxy -CH 3 | 10.5 | CH 3 | Aliphatic C |
Mechanistic Insights:
-
Amide Carbonyl ( δ 165.4): The carbonyl carbon is shielded relative to a ketone due to resonance donation from the amide nitrogen. However, its involvement in intramolecular H-bonding slightly reduces this electron density, anchoring it firmly around 165 ppm[3].
-
Aromatic C-O ( δ 159.2): Benzene C3 is the most deshielded aromatic carbon. The highly electronegative oxygen atom withdraws electron density inductively through the sigma bond, causing a massive downfield shift compared to unsubstituted benzene ( δ 128.5)[4].
2D NMR Workflows for Absolute Connectivity
To transition from tentative 1D assignments to absolute structural proof, a suite of 2D NMR experiments is required.
Workflow for the unambiguous structural elucidation of 3-propoxy-N-(quinolin-8-yl)benzamide.
-
COSY (Correlation Spectroscopy): Maps the homonuclear J -coupling networks. It unambiguously links the propoxy triplet-sextet-triplet system and separates the quinoline H2-H3-H4 spin system from the H5-H6-H7 system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH ), allowing the transfer of 1 H assignments directly to the 13 C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for linking isolated spin systems across quaternary centers ( 2JCH and 3JCH ).
Key HMBC interactions confirming the amide and ether linkages across quaternary centers.
The structural connectivity is definitively proven by observing a 2J HMBC correlation from the amide N–H to the carbonyl carbon ( δ 165.4) and a 2J correlation to the quinoline C8 ( δ 134.5). Furthermore, the propoxy -OCH 2
- protons ( δ 4.02) show a strong 3J correlation to the benzene C3 ( δ 159.2), proving the exact regiochemistry of the ether linkage.
References
-
Title: Direct Oxytosylation of 8-Amidoquinolines by Koser's Reagent: An Efficient Strategy for 5-Substituted 8-Aminoquinolines[2] Source: thieme-connect.com URL:
-
Title: Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine[3] Source: rsc.org URL:
-
Title: A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction[4] Source: nih.gov URL:
-
Title: Room-Temperature Synthesis of Isoindolone Spirosuccinimides: Merger of Visible-Light Photocatalysis and Cobalt-Catalyzed C–H Activation[1] Source: acs.org URL:
